molecular formula C7H4BrCl2NO2 B1375511 1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene CAS No. 1258546-74-5

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene

Cat. No. B1375511
M. Wt: 284.92 g/mol
InChI Key: DLCJCQAFRQOIIA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anisotropic Displacement Parameters

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene has been utilized in exploring anisotropic displacement parameters in halogenated nitrobenzene compounds. A study by Mroz et al. (2020) revealed that these parameters could be calculated from first principles and determined by X-ray diffraction experiments, emphasizing the complexity of experiments with the bromo compound compared to theoretical predictions.

Functionalized Pincer Ligand Complexes

The compound plays a crucial role in the synthesis of novel functionalized pincer ligand complexes. Grimm et al. (2000) demonstrated that reacting 3,5-di(bromomethyl)nitrobenzene with di-t-butylphosphine and sodium acetate forms such functionalized ligands, which are then used in the formation of iridium hydrochloride complexes.

Vibrational Analysis of Substituted Benzenes

In vibrational spectroscopy, this compound has been used to analyze the vibrations of trisubstituted benzenes. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on it, leading to revised vibrational assignments in such molecules.

Determination of Potentially Genotoxic Impurities

Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities (PGIs) in pharmaceuticals, including 1-(bromomethyl)-3,5-dichloro-2-nitrobenzene, using hyphenated techniques like GC-MS and LC-MS.

Synthesis of Pharmaceutical Intermediates

The compound is also significant in the synthesis of pharmaceutical intermediates. As Zhai Guang-xin (2006) noted, it is used as an intermediate in producing dofetilide, a medication for treating arrhythmia.

Polymer Synthesis

In the field of polymer science, 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, has been utilized for creating hyperbranched polyethers. Uhrich et al. (1992) reported on its self-condensation process, leading to polymers with a wide range of applications.

Fungitoxicity Studies

Compounds like 1,3-dibromo-5-nitrobenzene, closely related to 1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene, have been investigated for their antifungal properties. Gershon et al. (1971) found such compounds to have significant activity against various fungi, suggesting potential applications in fungicides.

Molecular Scaffold Synthesis

1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene derivatives, related to the compound , have been used as scaffolds for molecular receptors. Wallace et al. (2005) detailed a synthesis process for such scaffolds, emphasizing their versatility in molecular engineering.

Safety And Hazards

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properties

IUPAC Name

1-(bromomethyl)-3,5-dichloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJCQAFRQOIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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